molecular formula C19H19ClN4OS B11152252 1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine

1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine

Cat. No.: B11152252
M. Wt: 386.9 g/mol
InChI Key: CIYCFNHXYKFUKS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct groups:

  • 4-Chlorophenyl moiety: Aromatic group known for enhancing lipophilicity and influencing receptor binding.
  • Acetyl-linked thiazole-pyrrole system: A 1,3-thiazole ring substituted with a pyrrole group at position 2, connected via an acetyl group to the piperazine.

Properties

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C19H19ClN4OS/c20-15-3-5-17(6-4-15)22-9-11-23(12-10-22)18(25)13-16-14-26-19(21-16)24-7-1-2-8-24/h1-8,14H,9-13H2

InChI Key

CIYCFNHXYKFUKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrole group: This step may involve the use of coupling reactions such as the Suzuki or Heck reaction.

    Formation of the piperazine ring: This can be synthesized through nucleophilic substitution reactions.

    Final assembly: The chlorophenyl group can be introduced through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Arylpiperazine Derivatives with Acetyl Linkers
  • 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones Structure: Biphenyl group linked to arylpiperazine via an acetyl chain. Activity: Exhibited antipsychotic activity with anti-dopaminergic and anti-serotonergic effects. QSAR Insights: Electron affinity (EA) and predicted brain/blood partition coefficient (QPlogBB) correlated with anti-dopaminergic activity .
  • 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (Compound 13) Structure: Benzo[d]thiazole linked to 4-chlorophenylpiperazine via a butanone chain. Synthesis: Alkylation of 1-(4-chlorophenyl)piperazine with a thiazole-containing iodo intermediate . Application: Designed for 5HT1A receptor and serotonin transporter (SERT) probing, suggesting CNS activity .
Thiazole-Containing Piperazine Derivatives
  • 4-{2-[3-(4-Chlorophenyl)-5-(4-isopropylphenyl)pyrazolyl]-1,3-thiazol-4-yl} Derivatives (82f, 82g)

    • Structure : Thiazole linked to pyrazole and chlorophenyl groups.
    • Activity : Demonstrated antioxidant activity with IC50 values of 63.11 μg/mL and 67.93 μg/mL, respectively .
  • Terconazole

    • Structure : Piperazine substituted with a triazole-containing dioxolane and 4-chlorophenyl group.
    • Application : Clinically used antifungal agent; structural similarity highlights the role of halogenated aryl groups in targeting fungal enzymes .

Functional Comparison: Key Findings

Compound Core Structure Biological Activity Key Data Reference
Target Compound Piperazine-thiazole-pyrrole Not reported (structural analogies suggest CNS/antimicrobial potential) N/A
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazine] Arylpiperazine-acetyl-biphenyl Antipsychotic (anti-dopaminergic) Low catalepsy induction
1-(Benzo[d]thiazol-2-yl)-4-(4-chlorophenyl)piperazine Piperazine-butanone-thiazole 5HT1A/SERT modulation Synthesized via alkylation
Terconazole Piperazine-triazole-dioxolane Antifungal Broad-spectrum activity
4-{2-[3-(4-Chlorophenyl)...}thiazole (82f) Thiazole-pyrazole-chlorophenyl Antioxidant IC50 = 63.11 μg/mL

Structural Determinants of Activity

  • Piperazine Core : Facilitates receptor binding via hydrogen bonding and cationic interactions.
  • 4-Chlorophenyl Group : Enhances lipophilicity and stabilizes aromatic stacking in receptor pockets .

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